ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O3S3 and its molecular weight is 444.58. The purity is usually 95%.
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Scientific Research Applications
Synthetic Protocols and Chemical Properties
- Research has led to efficient synthesis methods for related heterocyclic compounds, showing advancements in the one-pot, three-component synthesis of benzodiazepine derivatives and thiophene-based compounds, contributing to the chemical repertoire with potential for further application development (Xiao-qing Li & Lan-zhi Wang, 2014).
- Investigations into the chemical behavior of similar ethyl 2-phenylthiocarb- amoyl acetate compounds towards α-halo- carbonyl compounds have been conducted, leading to the formation of various dihydrothiazole, thiadiazole, and thiophene derivatives, demonstrating the versatility of these compounds in synthesizing a wide range of heterocyclic structures (E. Abdel‐Latif & S. Bondock, 2006).
Biological Activities and Application Potential
- The antimicrobial and antioxidant activities of synthesized lignan conjugates and thiophene derivatives have been evaluated, with some compounds showing excellent antibacterial and antifungal properties, indicating potential for pharmaceutical applications (K. Raghavendra et al., 2016).
- Research on novel thiophene-based bis-heterocyclic monoazo dyes has been conducted, assessing their solvatochromic behavior and tautomeric structures, which could be relevant for developing new materials with specific photophysical properties (F. Karcı & F. Karcı, 2012).
Pharmaceutical and Medicinal Chemistry Insights
- The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been explored, showing significant effects in an in vivo model, which highlights its potential for drug development (Y. Sherif & N. Hosny, 2014).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule . The presence of a phenylthiazolyl group and a cyclopentathiophene moiety in the compound suggests potential interactions with biological targets through aromatic stacking, hydrogen bonding, and other non-covalent interactions.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound may influence multiple biochemical pathways
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound may exert a range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S3/c1-2-26-20(25)18-14-9-6-10-16(14)29-19(18)23-17(24)12-28-21-22-15(11-27-21)13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGJGGKEOFPDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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